D-(2-~13~C)Fructofuranose

Descripción general

Descripción

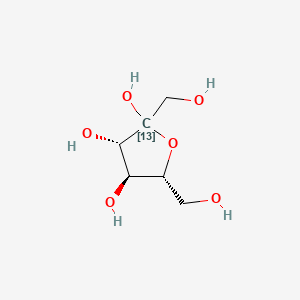

D-(2-~13~C)Fructofuranose is a carbon-13 isotopically labeled derivative of β-D-fructofuranose, a cyclic hemiacetal form of fructose. The "2-~13~C" designation indicates that the second carbon atom in the furanose ring is substituted with the stable isotope carbon-12. This labeling is critical for nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways, tautomeric equilibria, and structural dynamics in solution .

Naturally, D-fructofuranose is a key component of sucrose (α-D-glucopyranosyl-β-D-fructofuranoside) and is found in polysaccharides like inulin and levan . Its isotopically labeled form, this compound, is synthetically produced to study reaction mechanisms, such as acid-catalyzed dehydration to 5-hydroxymethylfurfural (HMF), a biofuel precursor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-(2-~13~C)Fructofuranose typically involves the incorporation of carbon-13 labeled precursors. One common method is the enzymatic conversion of carbon-13 labeled glucose to fructose using glucose isomerase. The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, typically around pH 7.5 to 8.5, and a temperature range of 30-60°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes where microorganisms are fed with carbon-13 labeled substrates. The microorganisms metabolize the substrates to produce the labeled fructofuranose, which is then extracted and purified using chromatographic techniques.

Análisis De Reacciones Químicas

Production of 5-Hydroxymethylfurfural (5-HMF)

- Reaction : D-Fructose, including its labeled variants, can be converted into 5-HMF through dehydration reactions . This reaction is significant in food chemistry and biomass processing .

- Solvent Effect : The reaction pathway and products vary depending on the solvent used .

- DMSO : In dimethyl sulfoxide (DMSO), D-fructose is initially converted into 3,4-dihydroxy-2-dihydroxymethyl-5-hydroxymethyltetrahydrofuran (a compound with no double bond), then dehydrated into 4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde (containing one double bond), and finally into 5-HMF .

- Water : In water, the reaction produces D-glucose along with 5-HMF. Levulinic and formic acids are also produced in the later stages .

- Methanol : The rate of dehydration of D-fructose is faster in methanol than in water .

- Mechanism : The conversion of D-fructose to 5-HMF involves several intermediates, and the reaction mechanism can be influenced by catalysts and the presence of oxygen . Studies using 13C NMR have identified key intermediates in this process .

- Role of DMSO : While it was initially suggested that DMSO acts as a catalyst, it has been shown that the acidic species produced by DMSO decomposition in the presence of oxygen are the actual catalysts .

- 13C NMR Spectroscopy : By using D-(2-13C)Fructose, researchers can track the formation and conversion of these intermediates using 13C NMR .

Isomerization Reactions

- Isomers of Fructose : D-fructose exists in various isomeric forms, including open-chain and ring structures (furanose and pyranose forms) .

- Equilibrium : The distribution of these isomers is influenced by temperature and solvent .

- In Honey : In honey, fructose can undergo non-enzymatic reactions, including isomerization and the formation of diacarbonyl molecules .

- Monitoring Isomers : 13C NMR spectroscopy can distinguish and quantify these isomers, providing insights into the isomerization pathways .

Hydrolysis

- Enzymatic Hydrolysis : Fructofuranosidases can hydrolyze sucrose and release fructose . β-fructofuranosidase from various organisms has been studied for its biochemical characteristics and structural analysis .

- Di-D-Fructofuranose Dianhydride : Enzymes can also hydrolyze di-D-fructofuranose derivatives .

Other Reactions

- Conversion to D-Psicose : D-fructose can be converted to D-psicose via enzyme-catalyzed epimerization .

- Synthesis of 1-Deoxymannojirimycin : D-fructose can be used as a starting material for synthesizing 1-deoxymannojirimycin, an important compound with various applications .

- Esterification : Fructose can be used in esterification reactions .

- Metabolic Flux Analysis: 13C-labeled fructose is used in metabolic flux analysis to quantify intracellular fluxes in cells .

Data Table: 13C NMR Chemical Shifts of Fructose Forms

| Fructose Form | Chemical Shift (ppm) |

|---|---|

| α-D-Fructopyranose | (Refer to source ) |

| β-D-Fructopyranose | (Refer to source ) |

| β-D-Fructofuranose | (Refer to source ) |

Note: Consult the original reference for the specific values, as they can vary based on experimental conditions .

The use of D-(2-13C)Fructofuranose in these reactions allows for detailed mechanistic studies, providing valuable insights into the complex chemistry of fructose and its derivatives .

Aplicaciones Científicas De Investigación

D-(2-~13~C)Fructofuranose is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:

Chemistry: Used in NMR spectroscopy to study the structure and dynamics of carbohydrates.

Biology: Employed in metabolic studies to trace the pathways of fructose metabolism in organisms.

Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.

Industry: Applied in the development of labeled compounds for use in pharmaceuticals and diagnostics.

Mecanismo De Acción

The mechanism of action of D-(2-~13~C)Fructofuranose involves its metabolism in biological systems. The carbon-13 label allows for the tracking of the compound through various metabolic pathways using NMR spectroscopy. This provides insights into the molecular targets and pathways involved in fructose metabolism, including glycolysis and the pentose phosphate pathway.

Comparación Con Compuestos Similares

Structural Isomers of Fructose

Fructose exists in four cyclic tautomeric forms in solution: α-fructofuranose, β-fructofuranose, α-fructopyranose, and β-fructopyranose. Their relative abundances depend on solvent, temperature, and isotopic labeling:

Key Differences :

- Reactivity: β-Fructofuranose is highly reactive in DMSO, driving HMF synthesis, whereas β-fructopyranose in aqueous environments promotes oligomerization .

- Sweetness: β-Fructofuranose contributes to sweetness in processed botanical products (e.g., Tongkat Ali extracts), with concentrations up to 28.3 µg/mg in commercial formulations, compared to 14.0 µg/mg sucrose in unprocessed roots .

Isotopically Labeled Analogues

D-(2-~13~C)Fructofuranose is distinct from other labeled carbohydrates:

- D-(−)-Fructofuranose (unlabeled): Detected in plants like Cinnamomum yabunikkei (2.03% in hexane extracts) and celery seed (11.13 µg/mg), but lacks isotopic tracing utility .

Functional Advantages :

- The 13C label at C2 enhances NMR sensitivity for studying tautomerization kinetics and metabolic flux .

Data Tables

Table 1: Tautomeric Distribution of Fructose in Solution (NMR Data)

| Isomer | Abundance (%) | Conditions | Reference |

|---|---|---|---|

| β-Fructofuranose | 33.1 ± 0.5 | Aqueous solution, 25°C | |

| β-Fructopyranose | 41.0 ± 0.5 | Aqueous solution, 25°C | |

| β-Fructofuranose | 72.0 | DMSO, 100°C |

Table 2: Concentration of Fructofuranose in Natural Sources

| Source | Compound | Concentration | Reference |

|---|---|---|---|

| Tongkat Ali (processed) | β-Fructofuranose | 28.3 µg/mg | |

| Celery seed | D-(−)-Fructofuranose | 11.13 µg/mg | |

| Cinnamomum yabunikkei | D-(−)-Fructofuranose | 2.03% of extract |

Table 3: Docking Scores of Fructofuranose Derivatives

Actividad Biológica

D-(2-^13C)Fructofuranose is a labeled form of fructofuranose that is utilized in various biochemical and metabolic studies, particularly in the context of carbohydrate metabolism. This compound plays a significant role in understanding metabolic pathways, enzyme interactions, and the physiological effects of fructose derivatives.

D-(2-^13C)Fructofuranose is an isomer of fructose characterized by the presence of a carbon-13 isotope at the second carbon position. This labeling allows for enhanced detection and analysis using nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in metabolic flux analysis and other biochemical investigations .

Biological Activity

Metabolic Role:

D-fructofuranose, along with its derivatives, participates in several key metabolic pathways. It is primarily involved in glycolysis and gluconeogenesis, where it acts as a substrate for various enzymatic reactions. The compound serves as an allosteric regulator for enzymes such as pyruvate kinase, enhancing glycolytic activity.

Enzyme Interactions:

Research indicates that D-(2-^13C)Fructofuranose interacts with multiple enzymes involved in carbohydrate metabolism. For instance, studies have shown that it can be hydrolyzed by β-fructofuranosidases, leading to the production of fructooligosaccharides, which have prebiotic properties . The enzyme exhibits broad substrate specificity and can catalyze the hydrolysis of sucrose and other oligosaccharides .

Antioxidant Properties:

D-fructofuranose has also been implicated in antioxidant activity through iron chelation. It can bind to Fe(II) ions, potentially mitigating oxidative stress associated with neurodegenerative diseases. This property highlights its significance beyond mere carbohydrate metabolism.

Case Studies

-

Metabolic Flux Analysis in Cancer Cells:

A study utilizing D-(2-^13C)Fructofuranose in metabolic flux analysis demonstrated its effectiveness in tracking glucose metabolism in cancer cells. The carbon-13 labeling allowed researchers to quantify intracellular fluxes and assess how cancer cells adapt their metabolism to support rapid growth . -

Characterization of Enzymatic Activity:

Another investigation focused on the enzymatic activity of β-fructofuranosidases from Rhodotorula dairenensis. The study revealed how these enzymes utilize D-fructofuranose to produce various prebiotic oligosaccharides, showcasing the compound's role in biotechnological applications .

Research Findings

Q & A

Basic Research Questions

Q. How do tautomeric equilibria of D-(2-~13~C)Fructofuranose in aqueous solutions affect experimental design for NMR studies?

- Methodological Answer : The tautomeric distribution (e.g., β-fructofuranose vs. β-fructopyranose) in solution is temperature- and solvent-dependent. For accurate quantification, use high-resolution NMR with peak integration of the C-2 anomeric carbon (98–105 ppm). Assign tautomers via literature-validated chemical shifts and integrate peaks under controlled temperature (e.g., 25°C) to minimize dynamic exchange artifacts .

Q. What experimental protocols are recommended to resolve isotopic labeling effects in -enriched fructofuranose during metabolic flux analysis?

- Methodological Answer : Use isotopomer analysis with -NMR or LC-MS to track the labeled C-2 position. Optimize sample preparation to avoid isotopic scrambling (e.g., rapid quenching of enzymatic activity, lyophilization). Validate results against unlabeled controls to distinguish natural abundance from enriched signals .

Q. How can researchers distinguish this compound from other fructose isomers in complex biological matrices?

- Methodological Answer : Combine chromatographic separation (e.g., HILIC or ion-exchange chromatography) with tandem MS detection targeting the -labeled C-2 fragment ion. Confirm identity using reference standards and -NMR to verify the absence of pyranose contamination .

Advanced Research Questions

Q. What are the challenges in quantifying enzymatic hydrolysis kinetics of D-fructofuranose derivatives, and how can isotopic labeling mitigate them?

- Methodological Answer : Enzymes like DFA III hydrolase exhibit substrate specificity toward fructofuranose anomers. Use -labeled substrates to monitor reaction progress via NMR or isotope-ratio MS. Account for kinetic isotope effects (KIEs) by comparing values between labeled and unlabeled substrates .

Q. How does the isotope at C-2 influence the conformational stability of fructofuranose in crystallographic studies?

- Methodological Answer : Perform X-ray diffraction or DFT calculations to compare bond lengths and angles between labeled and unlabeled crystals. The label may subtly alter electron density maps, requiring high-resolution data (≤1.0 Å) to detect structural perturbations .

Q. What advanced statistical models are suitable for analyzing contradictory data on tautomer ratios reported in different NMR studies?

- Methodological Answer : Apply multivariate regression to account for variables like temperature, solvent deuteration, and magnetic field strength. Use Bayesian inference to reconcile discrepancies, incorporating prior data from controlled experiments (e.g., 70% β-pyranose in water at 25°C) as reference benchmarks .

Q. How can this compound be applied in metabolic tracing to elucidate fructose uptake pathways in plant or mammalian systems?

- Methodological Answer : Introduce the labeled compound into cell cultures or model organisms, then extract metabolites for -NMR or LC-MS. Track incorporation into downstream products (e.g., sorbitol, glycogen) to map metabolic flux. Normalize data using isotopologue distributions corrected for natural abundance .

Q. Methodological Considerations

Q. What precautions are necessary when synthesizing this compound to ensure isotopic purity?

- Answer : Use enzymatic synthesis (e.g., isomerase-mediated conversion from -glucose) to minimize side reactions. Validate purity via -NMR (single peak at C-2) and HPLC-MS. Store under inert conditions to prevent epimerization .

Q. How do solvent polarity and pH impact the tautomeric equilibrium of this compound in spectroscopic assays?

- Answer : In polar solvents (e.g., DO), the furanose form dominates due to hydrogen bonding. Adjust pH to 7.0–7.4 (physiological range) to mimic biological conditions. For non-aqueous studies (e.g., DMSO), expect increased pyranose content; validate with -NMR .

Q. Data Interpretation Guidelines

Q. How should researchers address discrepancies between computational predictions and experimental NMR data for fructofuranose conformers?

- Answer : Cross-validate DFT/MD simulations with NOESY or ROESY NMR to detect through-space correlations. Adjust force fields to account for solvent effects or anomeric hyperconjugation. Report confidence intervals for computational models .

Q. What criteria define robust evidence for novel fructofuranose-protein interactions in structural biology studies?

Propiedades

IUPAC Name |

(3S,4S,5R)-2,5-bis(hydroxymethyl)(213C)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-STNXCDFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C](O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746023 | |

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117013-19-1 | |

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.